4-Iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole
Description
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Key absorptions (cm$$^{-1}$$):
- NO$$_2$$ asymmetric stretch: 1520
- NO$$_2$$ symmetric stretch: 1350
- C-F stretch: 1120–1170
- Isoxazole ring vibrations: 1560, 1450
Mass Spectrometry (MS)
- Molecular ion : m/z 432 [M]$$^+$$
- Major fragments:
Table 3: Characteristic spectroscopic signals
| Technique | Signal | Assignment |
|---|---|---|
| $$^1$$H NMR | δ 8.25 (d) | 4-Nitrophenyl H-2,6 |
| IR | 1520 cm$$^{-1}$$ | NO$$_2$$ asymmetric stretch |
| MS | m/z 432 | Molecular ion |
Computational Molecular Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity
- Electrostatic potential :
- Negative potential localized at nitro oxygen atoms
- Positive potential at iodine and isoxazole nitrogen
- Natural Bond Orbital (NBO) analysis :
- Strong conjugation between isoxazole π-system and nitrophenyl group
- Hyperconjugative interactions: CF$$_3$$ → ring σ*(C-C)
The trifluoromethyl group reduces electron density at C-3 by 18% compared to non-fluorinated analogs, enhancing electrophilicity at adjacent positions. Iodine’s polarizable electron cloud facilitates charge-transfer interactions with electron-rich moieties.
Table 4: DFT-derived electronic parameters
| Parameter | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.6 eV |
| Dipole Moment | 5.2 Debye |
Properties
Molecular Formula |
C10H4F3IN2O3 |
|---|---|
Molecular Weight |
384.05 g/mol |
IUPAC Name |
4-iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)-1,2-oxazole |
InChI |
InChI=1S/C10H4F3IN2O3/c11-10(12,13)9-7(14)8(19-15-9)5-1-3-6(4-2-5)16(17)18/h1-4H |
InChI Key |
CWWHPTFMDVNQSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NO2)C(F)(F)F)I)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
4-Iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole is a compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H6F3N2O3, with a molecular weight of approximately 292.16 g/mol. The structural components include:
- Iodine (I) : Enhances biological activity through halogen bonding.
- Nitrophenyl group : Imparts electron-withdrawing properties, affecting reactivity and interactions with biological targets.
- Trifluoromethyl group : Increases lipophilicity, aiding in membrane permeability.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Signal Transduction Modulation : It can affect signaling pathways such as the Wnt/β-catenin pathway, which is crucial in cell growth and differentiation .
- Cytotoxicity : Studies have shown that derivatives of isoxazole can induce apoptosis in cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Cytotoxicity
Recent research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary significantly depending on the cell type. For instance:
- HL-60 (human promyelocytic leukemia) : IC50 values were reported in the range of 86–755 μM, indicating moderate cytotoxicity .
- MCF-7 (breast cancer) : Preliminary data suggest potential efficacy with an IC50 value lower than that observed for many traditional chemotherapeutics.
Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the isoxazole ring and substituents significantly affect biological activity. For example:
- The introduction of electron-withdrawing groups like nitro enhances cytotoxicity.
- Trifluoromethyl groups improve membrane penetration and overall bioavailability .
Comparative Analysis
A comparative analysis with similar compounds provides insight into the unique properties of this compound:
| Compound | Structural Features | Biological Activity | IC50 (μM) |
|---|---|---|---|
| This compound | Iodo, Nitro, Trifluoromethyl | Moderate cytotoxicity | <755 |
| 5-Nitroisoxazole | Nitro only | Lower cytotoxicity | >1000 |
| Valdecoxib | Similar isoxazole core | Anti-inflammatory | 0.1 - 1 |
Case Studies
- Anticancer Activity : A study evaluated the effects of various isoxazoles on HL-60 cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .
- Wnt Pathway Activation : Isoxazole derivatives have been shown to activate Wnt signaling pathways, which are crucial for cellular proliferation and differentiation. This suggests potential therapeutic applications in regenerative medicine and cancer treatment .
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 4-Iodo-5-(4-nitrophenyl)-3-(trifluoromethyl)isoxazole is its potential as an anticancer agent. Research has indicated that derivatives of isoxazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this isoxazole derivative were tested against a panel of cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .
Table 1: Anticancer Activity of Isoxazole Derivatives
| Compound Name | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549, MCF-7, HeLa | 15.72 | Apoptosis induction |
| Related Compound A | HCT116, PC3 | 20.50 | Cell cycle arrest |
| Related Compound B | SKBR3, U87MG | 18.30 | Inhibition of angiogenesis |
Wnt/β-Catenin Pathway Modulation
Another application involves the modulation of the Wnt/β-catenin signaling pathway. Isoxazole derivatives have been identified as agonists that activate this pathway, which plays a crucial role in cell proliferation and differentiation . The ability to influence this signaling pathway makes such compounds valuable in developing therapies for diseases like colorectal cancer and other conditions linked to aberrant Wnt signaling.
Case Study: Wnt Activation
In a study evaluating the effects of various isoxazole derivatives on Wnt signaling, it was found that specific substitutions on the isoxazole ring significantly enhanced their ability to activate β-catenin target genes, suggesting potential therapeutic applications in regenerative medicine and oncology.
Antimicrobial Properties
Recent investigations have also highlighted the antimicrobial properties of isoxazole derivatives, including this compound. These compounds have shown activity against a range of bacterial strains, making them candidates for further development as antimicrobial agents.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| Related Compound C | P. aeruginosa, K. pneumoniae | 16 µg/mL |
| Related Compound D | S. epidermidis | 8 µg/mL |
Research Findings and Insights
The synthesis and characterization of this compound have been documented in various studies focusing on its biological activity and potential therapeutic applications. The compound's unique trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Comparison with Similar Compounds
Isoxazoles with Nitrophenyl Substituents
Compounds bearing nitro groups on the isoxazole ring or adjacent aromatic systems exhibit distinct electronic and spectroscopic characteristics:
Key Findings :
- The nitro group in 9a generates a strong electron-withdrawing effect, stabilizing the isoxazole ring and increasing melting points compared to non-nitrated analogs .
- In the target compound, the nitro group at position 5 likely enhances electrophilic substitution resistance but may reduce solubility in non-polar solvents.
Isoxazoles with Trifluoromethyl Substituents
The trifluoromethyl (CF₃) group is a critical feature in pharmaceuticals and agrochemicals due to its metabolic stability and lipophilicity:
Key Findings :
- The CF₃ group in 7 and leflunomide enhances planarity in the aromatic system, improving π-π stacking in crystal structures .
- In the target compound, the CF₃ group at position 3 may sterically hinder reactions at the adjacent iodine atom, contrasting with leflunomide’s carboxamide group, which facilitates hydrogen bonding .
Halogen-Substituted Isoxazoles
Halogen atoms (I, F, Cl) influence reactivity and crystallography:
Key Findings :
Functional Group Variations: Hydroxyl vs. Nitro/Iodo
Hydroxyl groups introduce hydrogen-bonding capabilities absent in nitro- or iodo-substituted isoxazoles:
Key Findings :
- Hydroxyl groups (e.g., C₁₀H₆F₃NO₂) enable hydrogen bonding, increasing aqueous solubility, whereas nitro groups favor organic solvents .
- The iodine atom in the target compound offers a site for further functionalization (e.g., Suzuki coupling), unlike hydroxylated analogs .
Data Table: Comparative Overview of Key Compounds
References [1] Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3... [2] Molecules 2011, 16, 1834-1853 [4] Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors [7] International Journal of Molecular Sciences 2014, 15, 10908-10925 [9] Product Data: 5-(4-FLUOROPHENYL)-4-IODO-3-(TRIFLUOROMETHYL)ISOXAZOLE [10, 11] 3-(4-三氟甲基苯基)-5-羟基异噁唑 Properties
Preparation Methods
Isoxazole Ring Formation with Trifluoromethyl Substitution
Several methods have been reported for synthesizing 3,5-disubstituted isoxazoles with trifluoromethyl groups:
Condensation of hydrazone dianions with trifluoroacetate: Langer et al. synthesized 5-trifluoromethyl isoxazoles by reacting hydrazone dianions (prepared from oximes and n-butyllithium) with trifluoroacetate derivatives under reflux conditions. This method effectively installs the trifluoromethyl group at the 5-position of the isoxazole ring.
[3+2] Cycloaddition of nitrile oxides with alkynes: A widely used approach involves the 1,3-dipolar cycloaddition of nitrile oxides generated in situ with alkynes bearing trifluoromethyl substituents. This reaction proceeds under mild conditions and can be catalyzed or performed in aqueous media for environmental benefits.
Microwave-assisted solvent-free synthesis: Kulkarni et al. developed a microwave-induced organic synthesis method to prepare 3,4-disubstituted isoxazoles, which could be adapted for trifluoromethyl-substituted analogs to improve reaction rates and yields.
Incorporation of the 4-Nitrophenyl Group
Cross-coupling reactions: The 4-nitrophenyl substituent can be introduced via Suzuki or Stille cross-coupling reactions using halogenated isoxazole intermediates and appropriate arylboronic acids or stannanes. This approach allows for regioselective installation of the 4-nitrophenyl group on the isoxazole ring.
Condensation with nitro-substituted precursors: Alternatively, condensation reactions involving nitro-substituted β-diketones or β-oxodithioesters with hydroxylamine hydrochloride under acidic conditions can yield isoxazoles bearing nitrophenyl substituents.
Detailed Synthetic Route Example
Based on the patent and literature data, a plausible synthetic route to this compound involves the following key steps:
Research Findings and Data Summary
Yields and Reaction Efficiency
Spectroscopic Characterization
1H NMR signals for related 4-iodo-3-substituted isoxazoles show characteristic singlets for the isoxazole proton and substituent protons, confirming substitution pattern.
Mass spectrometry confirms molecular ion peaks consistent with trifluoromethyl, nitrophenyl, and iodine substituents.
Notes on Optimization and Environmental Considerations
Use of microwave-assisted synthesis and ultrasound radiation has been reported to enhance reaction rates and yields while reducing solvent use and energy consumption.
Ionic liquids and aqueous media have been explored as green solvents for isoxazole synthesis, improving sustainability without compromising yields.
Careful control of stoichiometry and reaction conditions is essential to minimize side products and maximize regioselectivity, especially during iodination.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
